The Imipridone ONC201: A Monograph on the TRAIL-Inducing Compound TIC10
The Imipridone ONC201: A Monograph on the TRAIL-Inducing Compound TIC10
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of targeted cancer therapeutics, the small molecule known as ONC201 has garnered significant attention for its unique mechanism of action and promising clinical activity, particularly in neuro-oncology. A common point of inquiry among researchers is the distinction between ONC201 and another designation, TIC10. This guide serves to clarify that TIC10 and ONC201 are, in fact, the same chemical entity . The nomenclature difference arises from its history; "TIC10," standing for TRAIL-Inducing Compound 10, was the initial designation upon its discovery, while "ONC201" is the name adopted for its clinical development.[1][2] This document provides a comprehensive technical overview of this first-in-class imipridone, detailing its discovery, mechanism of action, signaling pathways, and clinical applications.
Discovery and Nomenclature: From TIC10 to ONC201
ONC201/TIC10 was identified from a National Cancer Institute (NCI) chemical library screen for small molecules capable of inducing the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][2] The primary goal of this screen was to find compounds that could stimulate the TRAIL pathway in a p53-independent manner, offering a potential therapeutic avenue for cancers with mutated p53.[3] The compound was initially named TIC10 to reflect its discovery as the 10th such TRAIL-inducing compound.[1][2] As the molecule progressed into preclinical and clinical development by Oncoceutics, it was given the designation ONC201.[1] It is also known by its chemical name, 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, and the non-proprietary name dordaviprone.[3][4]
It is crucial to note that early in its development, there was a discrepancy regarding its chemical structure. The initially published linear structure was found to be inactive, while the active compound possesses an angular tricyclic core.[1][5] This highlights the importance of verifying the correct isomeric structure in experimental studies.
Mechanism of Action: A Multi-pronged Anti-Cancer Strategy
ONC201 exhibits a unique and multi-faceted mechanism of action that contributes to its anti-tumor effects. It is a first-in-class member of the imipridone class of anti-cancer compounds.[3][6] Its primary targets and downstream effects are summarized below.
TRAIL Pathway Induction
The foundational discovery of ONC201 was its ability to induce the transcription of the TRAIL gene.[1][3] It achieves this through the dual inactivation of Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[5][7] Once in the nucleus, Foxo3a binds to the TRAIL promoter, upregulating its expression.[1][5] This induction of endogenous TRAIL can trigger apoptosis in cancer cells through an autocrine or paracrine mechanism.[1]
Dopamine Receptor D2 (DRD2) Antagonism
Further research identified ONC201 as a selective antagonist of the dopamine receptor D2 (DRD2) and D3 (DRD3).[8][9] This is a significant finding as DRD2 is implicated in the growth and survival of various cancer cells, including glioblastoma stem cells.[10] Antagonism of DRD2 by ONC201 contributes to its anti-cancer activity and is a key aspect of its mechanism.
Mitochondrial Caseinolytic Protease P (ClpP) Agonism
A pivotal discovery in understanding ONC201's mechanism was its role as an allosteric agonist of the mitochondrial protease ClpP.[11][12] Hyperactivation of ClpP by ONC201 leads to the degradation of specific mitochondrial proteins, impairing oxidative phosphorylation and inducing the integrated stress response (ISR).[12][13]
Integrated Stress Response (ISR) Activation
ONC201 is a potent activator of the ISR.[3][11] This activation, mediated through its effects on ClpP, leads to the phosphorylation of eIF2α and subsequent upregulation of the transcription factor ATF4.[3][14] ATF4, in turn, induces the expression of CHOP and the TRAIL receptor DR5, further sensitizing cancer cells to TRAIL-mediated apoptosis.[11][14]
Signaling Pathway of ONC201/TIC10
Caption: A diagram illustrating the multifaceted signaling pathways activated by ONC201/TIC10.
Preclinical and Clinical Development
ONC201 has demonstrated broad-spectrum anti-cancer activity in a variety of preclinical models, including glioblastoma, colorectal cancer, and hematological malignancies.[3][15] A key feature of ONC201 is its ability to cross the blood-brain barrier, making it a promising agent for central nervous system tumors.[1][16]
Clinical Trials and Efficacy
The first-in-human clinical trial of ONC201 established a recommended Phase II dose of 625 mg administered orally.[8] The compound was found to be well-tolerated with a favorable safety profile.[8][10] Subsequent clinical trials have shown promising efficacy, particularly in patients with H3K27M-mutant diffuse midline gliomas, a patient population with a dire prognosis.[17][18] In this patient population, ONC201 has demonstrated durable responses and improved overall survival.[17][18] Clinical trials are ongoing to evaluate ONC201 as a single agent and in combination with other therapies for various cancers.[3][19]
Biomarkers of Response and Resistance
Identifying predictive biomarkers is crucial for optimizing patient selection for ONC201 therapy. Expression of DRD2 and ClpP has been investigated as potential biomarkers.[9][20] Conversely, resistance to ONC201 has been associated with the activation of alternative survival pathways, such as the PI3K/AKT/mTOR signaling axis and EGFR signaling.[13][21]
Experimental Protocols
Cell Viability Assay
A standard method to assess the cytotoxic effects of ONC201 is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of ONC201 (e.g., 0.1 to 50 µM) or DMSO as a vehicle control for 72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
For CellTiter-Glo® assay, add the reagent directly to the wells and incubate for 10 minutes.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of ONC201.
Western Blot Analysis for Pathway Modulation
To confirm the mechanism of action of ONC201, Western blotting can be used to assess the phosphorylation status of key signaling proteins.
Protocol:
-
Treat cancer cells with ONC201 (e.g., 5-10 µM) or DMSO for the desired time points (e.g., 6, 24, 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, p-Foxo3a, Foxo3a, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for Assessing ONC201/TIC10 Activity
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